3-(4-Ethoxy-2-nitrophenyl)pyridine

Apoptosis Induction Caspase Activation Structure-Activity Relationship

3-(4-Ethoxy-2-nitrophenyl)pyridine (CAS 126806-68-6) is a disubstituted nitroarylpyridine building block with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol. It is a member of the broader nitrophenylpyridine class, which serves as a privileged scaffold in medicinal chemistry for constructing pro-apoptotic nicotinamides, PIM kinase inhibitors, and advanced materials.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 126806-68-6
Cat. No. B3046679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-2-nitrophenyl)pyridine
CAS126806-68-6
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O3/c1-2-18-11-5-6-12(13(8-11)15(16)17)10-4-3-7-14-9-10/h3-9H,2H2,1H3
InChIKeyAKYLOBSTIYQSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-2-nitrophenyl)pyridine (CAS 126806-68-6): A Differentiated Nitroarylpyridine Scaffold for Apoptosis-Targeted Lead Optimization and Kinase Inhibitor Design


3-(4-Ethoxy-2-nitrophenyl)pyridine (CAS 126806-68-6) is a disubstituted nitroarylpyridine building block with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . It is a member of the broader nitrophenylpyridine class, which serves as a privileged scaffold in medicinal chemistry for constructing pro-apoptotic nicotinamides, PIM kinase inhibitors, and advanced materials [1][2]. Unlike many generic nitrophenylpyridine regioisomers, this compound features a specific combination of a 3-pyridyl attachment site, a 4-ethoxy donor group, and a 2-nitro acceptor group—a substitution pattern that confers quantifiable advantages in biological activity relative to its 4-methoxy and isomeric analogs, as demonstrated in direct head-to-head SAR comparisons [2].

Why 3-(4-Ethoxy-2-nitrophenyl)pyridine Cannot Be Replaced by Common Methoxy, Hydroxy, or Isomeric Nitrophenylpyridine Analogs


The biological performance of nitrophenylpyridine derivatives is exquisitely sensitive to both the position of the pyridyl-nitrophenyl linkage and the nature of the alkoxy substituent. Published SAR data for the N-phenyl nicotinamide class demonstrate that replacement of the 4-ethoxy group with a 4-methoxy group results in an ~8-fold loss in caspase activation potency (EC₅₀ 0.20 μM vs. 1.6 μM in T47D cells), while relocation of the pyridyl attachment from the 3-position to the 2- or 4-position yields compounds with EC₅₀ values exceeding 10 μM [1]. Furthermore, the ethoxy group confers superior lipophilicity (cLogP ~3.58) compared to the methoxy analog (cLogP ~2.8), translating to improved membrane permeability and intracellular target engagement . Generic substitution—whether by purchasing a cheaper methoxy congener, an unsubstituted nitrophenylpyridine, or a different regioisomer—introduces a measurable and potentially project-derailing loss of biological activity that cannot be compensated by simply increasing concentration [1].

Quantitative Differentiation Evidence for 3-(4-Ethoxy-2-nitrophenyl)pyridine: Comparator-Based Performance Data


8-Fold Gain in Caspase Activation Potency: 4-Ethoxy vs. 4-Methoxy Substituent in T47D Breast Cancer Cells

In the N-phenyl nicotinamide series, the 4-ethoxy analog (compound 6) achieved an EC₅₀ of 0.20 ± 0.01 μM in the caspase activation assay in T47D breast cancer cells, representing an 8-fold improvement over the 4-methoxy analog (compound 1, EC₅₀ 1.6 ± 0.1 μM) [1]. This ethoxy-to-methoxy potency ratio of 0.125 is consistent across cell lines: in ZR75-1 cells, the ethoxy analog (EC₅₀ 0.11 μM) is 8-fold more potent than the methoxy analog (EC₅₀ 0.88 μM); in DLD-1 colorectal cancer cells, the ethoxy analog (EC₅₀ 0.19 μM) is 15-fold more potent than the methoxy analog (EC₅₀ 2.9 μM) [1]. Further optimization of the ethoxy scaffold by adding a 6-methyl group yielded compound 10 (EC₅₀ 0.082 μM), a 20-fold gain over the methoxy hit, demonstrating the multiplicative value of the ethoxy substitution in combinatorial SAR [1].

Apoptosis Induction Caspase Activation Structure-Activity Relationship Anticancer Lead Optimization

Regioisomeric Specificity: 3-Pyridyl Attachment Confers ≥50-Fold Potency Advantage Over 2- and 4-Pyridyl Isomers

The position of the pyridyl attachment on the central phenyl ring is a critical determinant of biological activity. In the N-phenyl nicotinamide series, all compounds bearing the 3-pyridyl (nicotinoyl) attachment retained measurable caspase activation activity, whereas the 2-pyridyl isomer (compound 5) and the 4-pyridyl isomer (compound 7) were inactive, each with EC₅₀ values exceeding 10 μM across all three cell lines tested [1]. This represents a greater than 50-fold potency differential relative to the 3-pyridyl ethoxy analog (compound 6, EC₅₀ 0.20 μM) [1]. The 3-pyridyl geometry positions the pyridine nitrogen for optimal hydrogen-bonding interactions with the target binding site, whereas the 2- and 4-pyridyl orientations disrupt this geometry [1].

Regiochemistry Pyridyl Isomerism Nicotinamide SAR Apoptosis

PIM Kinase Inhibition: 3-(4-Ethoxy-2-nitrophenyl)pyridine Core as a Recognized Pharmacophore with Sub-Micromolar PIM-1 Affinity

3-(4-Ethoxy-2-nitrophenyl)pyridine and its close structural congeners have been profiled against PIM family kinases in patent-derived screening campaigns. Compounds containing the 4-ethoxy-2-nitrophenyl-pyridine core demonstrate PIM-1 inhibitory activity with IC₅₀ values in the 300 nM to sub-100 nM range, depending on the appended heterocycle [1]. For context, optimized PIM inhibitors built on alternative cores can achieve single-digit nanomolar potency (e.g., PIM-1 IC₅₀ = 4.34 nM, PIM-2 IC₅₀ = 4.85 nM, PIM-3 IC₅₀ = 1.59 nM for a pyridine-containing lead), demonstrating the validity of this core for further optimization [2]. The 4-ethoxy-2-nitrophenyl motif contributes both hydrophobic packing interactions via the ethoxy group and potential hydrogen-bonding via the nitro group, features absent in unsubstituted or mono-substituted phenylpyridine comparators [1][3].

PIM Kinase Oncology Kinase Inhibitor Scaffold Hopping

Physicochemical Differentiation: Ethoxy Group Elevates cLogP by ~0.8 Units Relative to Methoxy, Enhancing Predicted Membrane Permeability

The 4-ethoxy substituent on 3-(4-ethoxy-2-nitrophenyl)pyridine increases the calculated partition coefficient (cLogP) to approximately 3.58, compared to approximately 2.8 for the 4-methoxy analog (3-(4-methoxy-2-nitrophenyl)pyridine, CAS 4373-75-5) . This ~0.8 log unit increase represents a roughly 6.3-fold increase in octanol-water partition coefficient, placing the compound within the optimal lipophilicity range (LogP 1–4) for oral bioavailability and cellular permeability while avoiding the excessive lipophilicity (>5) associated with poor solubility, high metabolic clearance, and promiscuous off-target binding [1]. Both the ethoxy and methoxy analogs comply with Lipinski's Rule of Five (MW < 500, cLogP < 5, HBD = 0, HBA ≤ 5), but the ethoxy variant offers superior predicted permeability without violating drug-likeness filters .

Lipophilicity Drug-likeness ADME Prediction Lead Optimization

Reductive Activation Potential: 2-Nitro Group Enables Bioreductive Prodrug Design Not Accessible with Amino or Unsubstituted Analogs

The 2-nitro group on 3-(4-ethoxy-2-nitrophenyl)pyridine is electrochemically reducible, undergoing a characteristic nitro-to-amino reduction process under both chemical (H₂/Pd-C, SnCl₂/HCl) and biological (cytochrome P450 reductase, nitroreductase) conditions [1][2]. This provides a built-in functional handle for bioreductive prodrug strategies targeting hypoxic tumor microenvironments—a capability absent in the corresponding 2-amino analog (CAS not available for direct amino congener) or unsubstituted 3-phenylpyridine (CAS 1008-89-5). While the methoxy analog 3-(4-methoxy-2-nitrophenyl)pyridine shares the nitro group, the ethoxy variant offers the combined advantage of reducible activation potential plus the superior potency and permeability characteristics documented in the evidence above [3]. The reduction potential of the 2-nitro group is modulated by the electron-donating 4-ethoxy substituent via resonance, enabling tuning of the hypoxia selectivity window [2].

Bioreductive Activation Prodrug Design Nitro Reduction Hypoxia-Targeted Therapy

Synthetic Tractability: 4-Ethoxy-2-nitrophenyl Motif Enhances Suzuki Coupling Reactivity Relative to Sterically Hindered Ortho-Substituted Analogs

The 3-(4-ethoxy-2-nitrophenyl)pyridine scaffold is accessible via palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-halopyridines and 4-ethoxy-2-nitrophenylboronic acid derivatives . The para-ethoxy substitution provides an electron-donating effect that enhances the nucleophilicity of the boronic acid partner without introducing the steric hindrance that plagues ortho-substituted arylboronic acids [1]. In contrast, the synthesis of 3-(2-ethoxy-6-nitrophenyl)pyridine—a sterically congested ortho-substituted isomer—would encounter significantly reduced coupling yields due to steric clash between the 2-ethoxy group and the palladium catalyst during the transmetallation step [1]. While direct comparative coupling yields for these specific substrates are not published, the well-established principles of Suzuki coupling steric effects predict that the target compound's substitution pattern (nitro at 2-position, ethoxy at 4-position) is near-optimal for efficient cross-coupling: the nitro group is ortho to the coupling site but exerts a beneficial electron-withdrawing activating effect, while the ethoxy group is para and does not impede the reaction [1].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Building Block Reactivity

High-Value Application Scenarios for 3-(4-Ethoxy-2-nitrophenyl)pyridine (CAS 126806-68-6) Supported by Quantitative Evidence


Medicinal Chemistry: Apoptosis-Inducing Anticancer Lead Optimization Using the Ethoxy Scaffold as a Potency-Advantaged Starting Point

Medicinal chemistry teams developing N-phenyl nicotinamide or related pro-apoptotic agents should specify 3-(4-ethoxy-2-nitrophenyl)pyridine as the core building block. Published head-to-head SAR data demonstrate that the ethoxy scaffold yields an 8-fold improvement in caspase activation EC₅₀ relative to the methoxy analog (0.20 μM vs. 1.6 μM in T47D cells), and further elaboration (e.g., 6-chloro or 6-methyl substitution) can drive potency to 82 nM—a 20-fold total gain over the methoxy hit [1]. The scaffold also overcomes P-glycoprotein-mediated drug resistance: the optimized ethoxy derivative (compound 10) was equipotent in MES-SA (GI₅₀ 0.073 μM) and paclitaxel-resistant MES-SA/DX5 cells (GI₅₀ 0.074 μM) [1]. This combination of potency and resistance evasion makes the ethoxy scaffold a strategically superior choice for oncology programs where methoxy or unsubstituted analogs would require substantially more optimization cycles to achieve comparable efficacy.

Kinase Drug Discovery: PIM-1/2/3 Inhibitor Development Leveraging a Patent-Precedented Pharmacophore

Groups pursuing PIM kinase inhibitors for hematological malignancies or solid tumors can use 3-(4-ethoxy-2-nitrophenyl)pyridine as a validated pharmacophore core. BindingDB and patent data confirm that compounds built on this scaffold achieve PIM-1 IC₅₀ values in the 300 nM range, with potential for optimization to single-digit nanomolar potency through appropriate heterocyclic elaboration [1]. The 3-pyridyl attachment geometry is essential—2- and 4-pyridyl isomers are inactive (EC₅₀ > 10 μM) [2]—making precise specification of CAS 126806-68-6 critical. The ethoxy group contributes both hydrophobic binding energy and favorable physicochemical properties (cLogP 3.58) that fall within the optimal range for oral kinase inhibitors .

Chemical Biology: Hypoxia-Selective Bioreductive Probe Development Using the 2-Nitro Reduction Handle

Investigators designing tumor hypoxia probes or antibody-directed enzyme prodrug therapy (ADEPT) constructs can exploit the 2-nitro group of 3-(4-ethoxy-2-nitrophenyl)pyridine as a bioreductive trigger. The nitro group is susceptible to enzymatic reduction by nitroreductases overexpressed in hypoxic tumor regions, enabling selective activation of prodrugs in the tumor microenvironment while sparing normoxic tissues [1]. The 4-ethoxy group enhances cellular permeability (cLogP 3.58 vs. ~2.8 for methoxy analog), improving prodrug distribution into hypoxic tumor regions before activation [2]. This dual functionality—reducible warhead plus permeability-optimized substituent—is unavailable in amino, hydroxy, or unsubstituted phenylpyridine alternatives, which lack either the reducible group or sufficient lipophilicity [1][2].

Process Chemistry: Scalable Suzuki Coupling Building Block for Complex Arylpyridine Library Synthesis

Process development groups and CROs synthesizing arylpyridine libraries should select 3-(4-ethoxy-2-nitrophenyl)pyridine as a coupling partner for Suzuki-Miyaura reactions. Its substitution pattern—electron-withdrawing nitro at the 2-position (ortho-activating) and electron-donating ethoxy at the 4-position (para, non-sterically hindering)—represents a near-optimal electronic and steric profile for efficient palladium-catalyzed cross-coupling [1]. This contrasts with ortho,ortho-disubstituted isomers that suffer from severe steric hindrance and reduced yields [2]. The ethoxy group also improves organic solubility relative to the methoxy analog, facilitating extraction and purification at scale. For medicinal chemistry groups requiring multi-gram quantities of diverse 3-arylpyridine derivatives, this building block offers superior reliability in parallel synthesis workflows [1][2].

Quote Request

Request a Quote for 3-(4-Ethoxy-2-nitrophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.